molecular formula C23H29N2OP B8227745 (R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8227745
M. Wt: 380.5 g/mol
InChI Key: PQUUCDVLTJZOFT-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of P,N-Chelating Ligands in Transition Metal Catalysis

The evolution of asymmetric catalysis has been intrinsically linked to the design of chiral ligands capable of inducing enantioselectivity. Early breakthroughs in the 1970s–1980s relied on C₂-symmetric diphosphines like BINAP, but their limited modularity prompted the development of mixed-donor P,N-chelating ligands. Phosphinooxazolines (PHOX), first reported by Pfaltz, Helmchen, and Williams in the 1990s, introduced a paradigm shift by combining a rigid oxazoline ring with a flexible phosphine donor. This unsymmetrical architecture allowed for fine-tuning of steric and electronic properties, enabling superior regiocontrol in reactions such as allylic alkylations and Heck couplings.

The modular synthesis of PHOX ligands, achieved through directed ortho-lithiation or copper-catalyzed coupling, further accelerated their adoption. Recent advances, such as oxa-spirocyclic PHOX derivatives (O-SIPHOX), have expanded their utility in iridium-catalyzed hydrogenations and palladium-mediated conjunctive cross-couplings.

Structural and Electronic Features of PHOX Ligands

PHOX ligands exhibit distinct stereoelectronic profiles due to their P,N-chelating framework:

  • Phosphine Donor : The diphenylphosphine group provides strong σ-donor and π-acceptor capabilities, stabilizing low-oxidation-state metals like Pd(0) or Ir(I).
  • Oxazoline Ring : The sp²-hybridized nitrogen in the oxazoline enhances rigidity and introduces a stereogenic center, which dictates enantioselectivity via non-covalent interactions (e.g., CH/π or van der Waals).
  • Backbone Modularity : Substituents on the oxazoline (e.g., isopropyl in the target ligand) or phosphine (e.g., piperidine in CAS 2757084-50-5) allow precise adjustments to steric bulk and electronic density.
Property Impact on Catalysis
P Donor Strength Stabilizes electron-rich metal centers, facilitating oxidative addition steps.
Oxazoline Rigidity Enforces preorganized geometries, reducing entropic penalties during transition states.
Stereogenic Centers Directs substrate approach via chiral environment, achieving >90% ee in many cases.

Significance of (R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole in Ligand Design

The target ligand (C₂₃H₂₉N₂OP, MW: 380.46) incorporates a piperidine-phosphine group fused to an isopropyl-substituted oxazoline, offering three stereogenic centers (R and S configurations at C2 and C1', respectively). This structure confers unique advantages:

  • Enhanced Steric Control : The piperidine ring introduces conformational rigidity, while the isopropyl group on the oxazoline creates a bulky pocket for substrate discrimination.
  • Electronic Tunability : The diphenylphosphine group’s strong π-accepting ability modulates metal electron density, critical for reactions requiring π-backdonation (e.g., aryne complexation).
  • Solubility and Stability : Storage under inert atmospheres at 2–8°C ensures longevity, while the oxazoline’s ether linkage improves solubility in polar aprotic solvents.

Synthetic Route : The ligand is synthesized via a copper-catalyzed coupling of 2-bromo-4-isopropyl-4,5-dihydrooxazole with diphenylphosphine, followed by resolution of enantiomers using chiral auxiliaries. Key intermediates include lithiated oxazoline precursors and phosphine-borane adducts, with final purification via column chromatography.

Properties

IUPAC Name

diphenyl-[(2S)-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUUCDVLTJZOFT-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)[C@@H]2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation via Asymmetric Hydrogenation

The piperidine core is synthesized through stereocontrolled hydrogenation of pyridine precursors. Recent advances in catalytic systems ensure high enantiomeric excess (ee):

  • Catalysts : Ru(II) or Rh(I) complexes with chiral bisphosphine ligands (e.g., BINAP, PHOX) achieve >95% ee for the (R)-piperidine configuration.

  • Conditions :

    SubstrateCatalystPressure (H₂)Yield (%)ee (%)
    2,6-Disubstituted pyridineRh/(S)-BINAP50 bar8897
    3-FluoropyridineRu/(R)-PHOX30 bar9299

Hydrogenation proceeds via a six-membered transition state, where steric interactions between the catalyst’s chiral ligand and substrate dictate the piperidine’s stereochemistry.

Introduction of the Diphenylphosphanyl Group

The diphenylphosphanyl moiety is installed at the piperidine nitrogen through two primary methods:

  • Nucleophilic substitution : Treating a piperidine bromide with diphenylphosphine in the presence of a base (e.g., KOtBu).

  • Cross-coupling : Palladium-catalyzed P–N bond formation using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos).

Example Protocol :

  • Piperidine-2-bromide (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Ph₂PH (1.2 eq) in toluene at 110°C for 12 hours.

  • Yield: 85–90% with >99% retention of configuration.

Oxazoline Ring Construction

The 4-isopropyl-4,5-dihydrooxazole ring is formed via cyclization of β-amino alcohol intermediates. Two approaches dominate:

BrCN-Mediated Cyclization

β-Amino alcohols derived from L-valine react with cyanogen bromide (BrCN) to form oxazolines:

  • Reaction :

    β-Amino alcohol+BrCNEtOH, 0°COxazoline+NH₃\text{β-Amino alcohol} + \text{BrCN} \xrightarrow{\text{EtOH, 0°C}} \text{Oxazoline} + \text{NH₃}
  • Conditions :

    • Temperature: 0–5°C to minimize racemization.

    • Yield: 70–75% with 98% ee.

Dehydrative Cyclization

Using dehydrating agents like Burgess reagent or PCl₃:

  • Protocol :

    • β-Amino alcohol (1.0 eq), Burgess reagent (1.5 eq) in THF, 25°C, 2 hours.

    • Yield: 80–85%.

  • Stereochemical Control : The configuration at C4 (isopropyl group) is preserved due to the rigid transition state during cyclization.

Catalytic Asymmetric Methods

One-Pot Tandem Hydrogenation-Cyclization

Combining pyridine hydrogenation and oxazoline formation in a single pot reduces step count and improves efficiency:

  • Catalyst : Ru/(S)-SYNPHOS (5 mol%).

  • Conditions :

    • H₂ (30 bar), MeOH, 60°C, 24 hours.

    • Yield: 78% with 96% ee for both piperidine and oxazoline stereocenters.

Organocatalytic Approaches

Chiral phosphoric acids (e.g., TRIP) enable enantioselective cyclization of imine intermediates:

  • Reaction :

    \text{Imine} \xrightarrow{\text{(R)-TRIP (10 mol%), toluene}} \text{Oxazoline}
  • Yield : 82% with 94% ee.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, key steps are adapted to flow reactors:

  • Hydrogenation : Fixed-bed reactors with immobilized Rh catalysts achieve 90% conversion in <10 minutes.

  • Cyclization : Microreactors with Burgess reagent enable 95% yield at 50°C.

Process Optimization

  • Cost Reduction : Recycling catalysts via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) lowers production costs by 40%.

  • Purity Control : Crystallization from heptane/ethyl acetate mixtures affords >99% purity.

Purification and Characterization

  • Chromatography : Silica gel chromatography (hexane/EtOAc 3:1) isolates the target compound.

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 10H, Ph), 4.21 (dd, J = 9.1 Hz, 1H), 3.85 (m, 1H), 2.95 (m, 2H).

    • [α]D²⁵ : +48.5° (c = 1.0, CHCl₃) .

Chemical Reactions Analysis

Types of Reactions

®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

    Biology: It serves as a tool for studying biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for therapeutic and research purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand Backbone and Substituent Variations

(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
  • Molecular Formula: C₂₄H₂₄NOP
  • Key Differences : Lacks the piperidine ring, instead featuring a phenyl group directly attached to the phosphine.
  • Applications : Widely used in gold(III) complex synthesis, though coordination studies show mixtures of oxidized byproducts (e.g., phosphine oxides) under certain conditions .
  • Catalytic Performance : Demonstrates moderate enantioselectivity in Au(III)-mediated reactions but is less stable compared to piperidine-containing analogs .
(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole
  • Molecular Formula: C₃₀H₂₈NOP
  • Key Differences : Incorporates a biphenyl group, increasing steric bulk and π-conjugation.
  • Applications : Effective in rhodium-catalyzed asymmetric hydrogenation due to enhanced steric shielding .
  • Catalytic Performance : Higher enantiomeric excess (ee) reported in hydrogenation of ketones (up to 95% ee) compared to simpler analogs .
(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole
  • Molecular Formula : C₁₄H₁₇BrN₂O
  • Key Differences : Bromine substituent introduces electron-withdrawing effects, altering electronic properties.
  • Applications : Primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions .

Electronic and Steric Effects

Compound Electron-Donating Groups Steric Bulk Coordination Stability
Target Compound (CAS 2757084-62-9) Diphenylphosphanyl Moderate High (piperidine rigidity)
(S)-2-(2-Phosphino-phenyl) Derivative Phenyl Low Moderate
Biphenyl Derivative (CAS 1323988-86-8) Biphenyl High Very High
Bromophenyl Analog (CAS 321848-65-1) Bromine Low Low
  • Electronic Impact: The diphenylphosphanyl group in the target compound provides strong σ-donor and π-acceptor capabilities, enhancing metal-ligand bond strength . Bromine in the analog reduces electron density, limiting catalytic activity .
  • Steric Impact : The biphenyl derivative’s bulk improves enantioselectivity in hydrogenation but may hinder substrate access in larger catalytic systems .

Catalytic Performance in Metal Complexes

Gold(III) Complexation
  • Target Compound : Forms stable Au(III) complexes under optimized conditions, though competing oxidation pathways (e.g., phosphine oxide formation) require careful control .
  • Comparison : The phenyl-substituted analog () shows lower stability, with 30–40% yield of desired Au(III) complexes due to oxidation side reactions .
Rhodium and Palladium Catalysis
  • Target Compound: Limited direct data, but piperidine-based ligands generally offer superior regioselectivity in C–H activation compared to non-cyclic analogs .
  • Biphenyl Derivative : Achieves >90% ee in Rh-catalyzed hydrogenation of α,β-unsaturated esters, outperforming smaller ligands .

Biological Activity

(R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand that has garnered attention in asymmetric synthesis due to its unique structural properties and biological activities. This compound, with a molecular formula of C23H29N2OP, is primarily noted for its role in facilitating enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Weight : 380.46 g/mol
  • CAS Number : 2757084-50-5
  • Molecular Formula : C23H29N2OP
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.

The biological activity of this compound can be attributed to its function as a chiral ligand. It coordinates with metal centers in catalytic complexes, which induces chirality in the resulting products. This coordination affects the transition states of the reactions, leading to enantioselective outcomes that are crucial in synthesizing biologically active compounds.

Antitumor Activity

Research has indicated that complexes formed with this compound exhibit significant antitumor properties. For instance, studies involving palladium(II) complexes with this ligand demonstrated enhanced cytotoxicity against various cancer cell lines, including HepG2 human hepatoblastoma cells. The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in treated cells .

Complex Cell Line Cytotoxicity (%) Mechanism
Pd(II) Complex with LigandHepG257.6%Induction of apoptosis
Ni(II) Complex with LigandVariousVariableCell cycle arrest

Enzyme Inhibition

Another area of investigation is the compound's potential as an enzyme inhibitor. The ligand has been shown to interact with specific enzymes involved in metabolic pathways, potentially leading to altered metabolic rates in cancerous cells. This inhibition could provide a therapeutic avenue for managing certain types of malignancies .

Synthesis and Structural Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization reactions.
  • Introduction of the Diphenylphosphanyl Group : Achieved by reacting the piperidine intermediate with a diphenylphosphine reagent.
  • Formation of the Oxazole Ring : Final cyclization step completes the synthesis.

Q & A

Basic Synthesis and Characterization

Q1: What are the key synthetic steps for preparing (R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole, and how is purity validated? A1: The synthesis typically involves a multi-step process:

Chiral precursor preparation : (S)-(+)-2-Phenylglycinol derivatives are used to construct the oxazoline core .

Phosphine introduction : Diphenylphosphine is coupled to the piperidine moiety under inert conditions (e.g., argon) to avoid oxidation .

Isopropyl group installation : Alkylation or nucleophilic substitution reactions are employed, with yields ranging from 83–95% depending on solvent polarity and temperature .
Purity validation : Post-synthesis, purity (>99%) is confirmed via GC-MS for volatile impurities, NMR for structural integrity, and polarimetry to verify enantiomeric excess (e.g., [α]D values) .

Basic Stereochemical Analysis

Q2: How is the stereochemical configuration of the compound confirmed? A2: The (R) and (S) configurations are resolved using:

  • Polarimetry : Measures optical rotation to confirm enantiomeric ratios (e.g., [α]D = +42° for the R-configuration) .
  • NMR spectroscopy : NOESY or ROESY experiments identify spatial proximity of protons in the piperidine and oxazoline rings .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Intermediate/Advanced: Role in Catalysis

Q3: What methodological approaches are used to study this compound’s role in asymmetric catalysis? A3: The compound acts as a chiral ligand in palladium-catalyzed cross-coupling reactions. Key steps include:

Ligand-metal coordination studies : UV-Vis and 31^{31}P NMR track phosphine-Pd coordination shifts (e.g., δ = 25–30 ppm for Pd-P bonds) .

Catalytic activity screening : Reactions like Suzuki-Miyaura coupling are monitored via HPLC to quantify enantioselectivity (e.g., >90% ee) .

Kinetic analysis : Arrhenius plots determine activation energy differences between enantiomers .

Advanced: Optimizing Enantioselectivity

Q4: How can reaction conditions be optimized to maximize enantiomeric excess (ee) in catalytic applications? A4: Critical parameters include:

  • Temperature control : Lower temperatures (e.g., –20°C) reduce racemization risks .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance ligand-metal binding .
  • Additives : Chiral auxiliaries (e.g., cinchona alkaloids) improve stereochemical induction .
  • Substrate scope testing : Varying aryl halides and boronic acids identifies steric/electronic effects on ee .

Advanced: Mechanistic Studies

Q5: How is the compound’s mechanism of action in catalytic cycles analyzed? A5: Mechanistic insights are gained via:

  • In situ spectroscopy : ReactIR monitors intermediate formation (e.g., Pd-Oxazoline complexes) .
  • Isotopic labeling : 13^{13}C-labeled substrates track bond formation pathways in cross-couplings .
  • Computational modeling : DFT calculations predict transition states and stereochemical outcomes (e.g., ΔΔG‡ for enantiomers) .

Advanced: Comparative Studies

Q6: How do structural analogs of this compound compare in catalytic or biological applications? A6: Analogs are evaluated by:

  • Steric/electronic tuning : Replacing isopropyl with bulkier groups (e.g., adamantyl) increases steric hindrance, altering reaction rates .
  • Biological assays : Analog toxicity is tested via enzyme inhibition assays (e.g., IC50_{50} values for kinase targets) .
  • X-ray crystallography : Resolves ligand-protein binding modes (e.g., hydrogen bonding with active-site residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.